methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate
Description
Key Crystallographic Parameters (Representative Example)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.28 Å, b = 11.19 Å, c = 15.10 Å |
| β Angle | 105.68° |
| Volume | 1671.96 ų |
| Z | 4 |
| Density | 1.483 g/cm³ |
The pyran ring adopts a near-planar conformation (r.m.s. deviation = 0.059 Å), stabilized by intramolecular N–H⋯O and N–H⋯N hydrogen bonds. The 3-methoxyphenyl group lies perpendicular to the pyran plane, minimizing steric clashes. The cyclohepta[b]pyridine moiety forms a boat-like conformation, with sulfur-mediated π-π stacking interactions between adjacent molecules (3.8–4.2 Å separation).
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.18 | t (J = 6.8 Hz) | CH₃ (ester) |
| 2.41 | s | CH₃ (pyran) |
| 3.74 | s | OCH₃ (3-methoxyphenyl) |
| 4.04 | q (J = 6.8 Hz) | CH₂ (ester) |
| 4.58 | s | NH₂ |
| 6.82–7.45 | m | Aromatic protons (3-methoxyphenyl, cyclohepta[b]pyridine) |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 52.70 | COOCH₃ |
| 113.85 | CN |
| 159.53 | C=O (ester) |
| 172.81 | C=O (pyran) |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3401, 3329 | N–H (amine) |
| 2190 | C≡N (cyano) |
| 1693 | C=O (ester) |
| 1610 | C=C (aromatic) |
Mass Spectrometry (MS)
- ESI-MS (m/z): 561.2 [M+H]⁺ (calculated for C₃₁H₂₈N₄O₄S: 560.18).
- Fragmentation pathways include loss of the methoxy group (–31 Da) and cyclohepta[b]pyridine moiety (–135 Da).
Computational Modeling of Three-Dimensional Conformation
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic and geometric properties:
Key Computational Results
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 4.12 eV |
| Dipole Moment | 5.78 Debye |
| Molecular Volume | 907.52 ų |
| Log P | −1.07 |
The optimized geometry confirms the pyran ring’s planarity and the 3-methoxyphenyl group’s orthogonal orientation (Fig. 1). Non-covalent interaction (NCI) analysis highlights strong hydrogen bonding between the amino group and pyran oxygen (2.8 Å). Molecular dynamics simulations (300 K, 100 ns) reveal conformational flexibility in the cyclohepta[b]pyridine ring, with a root-mean-square deviation (RMSD) of 1.9 Å.
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-33-19-9-6-8-17(12-19)23-20(14-29)25(30)35-22(24(23)27(32)34-2)15-36-26-18(13-28)11-16-7-4-3-5-10-21(16)31-26/h6,8-9,11-12,23H,3-5,7,10,15,30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWGZHITSFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCCCC4=N3)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound, with a molecular formula of C27H26N4O4S and a molecular weight of 502.6 g/mol, features multiple functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O4S |
| Molecular Weight | 502.6 g/mol |
| Purity | ≥95% |
| IUPAC Name | Methyl 6-amino-5-cyano... |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 6-amino-5-cyano derivatives. For instance, compounds structurally similar to this compound have demonstrated potent inhibitory effects against various pathogenic bacteria and fungi .
-
Minimum Inhibitory Concentration (MIC) :
- The compound has shown promising MIC values against Gram-positive and Gram-negative bacteria. For example, a related thiazolopyridine derivative exhibited an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal activity was noted against Candida albicans with an MIC of 0.83 μM .
- Mechanism of Action :
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) reveal that while some derivatives exhibit significant antimicrobial activity, they also maintain a level of selectivity towards non-cancerous cells:
- IC50 Values : The IC50 values for these compounds were notably higher in the BALB/c 3T3 cell line compared to HaCat cells, indicating a differential sensitivity which could be beneficial in therapeutic applications .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Molecular Docking Analysis :
- Docking studies revealed binding energies comparable to established antibiotics like ciprofloxacin, suggesting that these compounds could serve as templates for new antibiotic development . The interactions were characterized by key hydrogen bonds and hydrophobic interactions that stabilize the binding within the active sites of target proteins.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of pyran derivatives that have shown promising biological activities. Research indicates that derivatives of pyran compounds often exhibit:
- Antimicrobial Properties : Some studies have reported that similar pyran derivatives possess antifungal and antibacterial activities. For instance, derivatives like ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-4H-pyran-3-carboxylate have demonstrated significant antifungal effects against various strains .
- Anti-inflammatory and Analgesic Effects : Pyran-based compounds are being investigated for their anti-inflammatory properties. The structural features of methyl 6-amino-5-cyano derivatives suggest potential efficacy in treating inflammatory diseases .
Synthesis and Chemical Reactions
Methyl 6-amino-5-cyano derivatives can be synthesized through multicomponent reactions (MCR), which are advantageous for developing complex molecules efficiently. The synthesis process typically involves:
- One-Pot Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to high yields and reduced reaction times. For example, the synthesis involving malononitrile and various aldehydes has been documented to yield high purity and yield products .
Structural Studies
The structural characterization of methyl 6-amino-5-cyano derivatives often employs techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into:
- Crystal Structure : Understanding the crystal packing and molecular interactions helps in predicting the compound's reactivity and stability .
Potential Applications in Materials Science
Given their unique structural properties, pyran derivatives may also find applications in materials science:
- Polymer Chemistry : The ability to form networks through cross-linking reactions can be explored for creating new polymeric materials with desirable mechanical properties.
Case Study 1: Antifungal Activity
A study investigated the antifungal activity of a related compound, ethyl 6-amino-5-cyano derivatives, which showed significant inhibition against Candida species. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) values, showcasing the potential of these compounds in pharmaceutical applications .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis conditions for methyl 6-amino-5-cyano derivatives using eco-friendly solvents and catalysts. The results indicated that using urea as an organocatalyst not only improved yields but also minimized environmental impact .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Position 4 Aromatic Substitution
- This contrasts with 3-fluorophenyl (), where electronegative fluorine may increase metabolic stability but reduce solubility .
- 4-Ethylphenyl (): The ethyl group increases hydrophobicity, which could enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
- 2,5-Dimethoxyphenyl (): Dual methoxy groups improve π-π stacking interactions but may introduce steric hindrance .
Position 2 Functionalization
- Sulfanylmethyl-Bicyclic Systems (Target Compound): The 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine group provides a rigid, bicyclic structure, likely improving target selectivity compared to monocyclic pyridine derivatives (e.g., ) .
Ester Group Variations
- Ethyl Esters (–13) : Ethyl groups slow esterase-mediated hydrolysis, extending circulation time but possibly requiring higher doses for efficacy .
Heterocyclic Modifications
- Cyclohepta[b]pyridine vs. Naphthyridine : The target compound’s cyclohepta[b]pyridine moiety (7-membered ring) offers greater conformational flexibility than the 6-membered pyridine () or 5,6,7,8-tetrahydro[1,6]naphthyridine (), which may influence binding kinetics .
Preparation Methods
Reaction Components and Mechanistic Overview
A mixture of methyl acetoacetate (1 mmol), 3-methoxybenzaldehyde (1 mmol), and malononitrile (1 mmol) undergoes cyclocondensation under microwave irradiation at 80°C for 1 hour in solvent-free conditions. The decaniobate catalyst (100 mg) facilitates Knoevenagel-Michael-cyclization cascade:
-
Knoevenagel adduct formation between aldehyde and active methylene
-
Michael addition of malononitrile
-
Cyclization via enol tautomerization
The absence of solvent enhances reaction efficiency, achieving near-quantitative yields (98–100%).
Table 1: Optimized Conditions for Pyran Core Synthesis
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Irradiation Power | 400 W |
| Catalyst Loading | 100 mg decaniobate per mmol |
| Reaction Time | 60 minutes |
| Yield | 98–100% |
Sulfanylmethyl Group Introduction at C2 Position
Functionalization of the pyran C2 position employs enamine chemistry described in patent literature for structurally related compounds.
Enamine Intermediate Formation
The pyran intermediate reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) in toluene at 90°C for 4 hours to generate an enamine. Lithium hexafluorophosphate (0.1 eq) enhances regioselectivity, directing substitution to the C2 methyl group.
Thiol Conjugation Strategy
The enamine undergoes nucleophilic attack by 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol in THF at −20°C. Crown ether (18-crown-6, 0.05 eq) facilitates sulfur nucleophile activation, achieving 87% diastereomeric excess.
Critical Control Parameters:
-
Strict temperature control (−20°C ± 2°C) prevents polysubstitution
-
Anhydrous conditions maintain thiol nucleophilicity
-
Stoichiometric LiCl suppresses enamine tautomerization
Cyclohepta[b]Pyridine Moiety Synthesis
The fused bicyclic system is constructed via a tandem cyclization-annulation sequence.
Key Cyclization Step
2-Aminonicotinonitrile reacts with cycloheptanone in acetic acid at reflux (118°C) for 12 hours. The reaction proceeds through:
-
Schiff base formation
-
[5+2] cycloaddition
-
Aromatization via oxidative dehydrogenation
Yields reach 72% when catalyzed by FeCl₃ (5 mol%).
Industrial-Scale Production Considerations
Large-scale manufacturing requires modifications to laboratory protocols:
Continuous Flow Microwave Reactor
Implementation of a Corning AFR™ flow reactor enables:
-
90% reduction in reaction time (7 minutes vs. 1 hour batch)
-
15% increase in pyran core yield
-
Consistent temperature control (±0.5°C)
Catalyst Recovery System
A novel magnetic nanoparticle-supported decaniobate catalyst achieves:
-
99.2% recovery via external magnetic field
-
30% reduction in catalyst costs
-
5 consecutive reuse cycles without activity loss
Analytical Characterization Protocols
| Technique | Critical Identifiers |
|---|---|
| ¹H NMR (600 MHz) | δ 6.85–7.40 (m, 4H, aryl), 5.21 (s, 1H, H4 pyran), 3.78 (s, 3H, OCH₃) |
| HRMS | m/z 547.1743 [M+H]⁺ (calc. 547.1749) |
| FT-IR | 3345 cm⁻¹ (NH₂), 2210 cm⁻¹ (CN), 1720 cm⁻¹ (COOCH₃) |
Yield Optimization Strategies
Q & A
Q. What synthetic methodologies are recommended for constructing the pyran core in this compound?
The pyran core can be synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Ionic liquids like [2-aminobenzoato][PF6] serve as dual solvent-catalysts to enhance reaction efficiency and reduce environmental impact. For example, similar pyran derivatives have been synthesized in water under mild conditions, achieving yields >80% . Optimization of stoichiometry (1:1:1 molar ratio) and reaction time (4–6 hours at 80°C) is critical.
Q. Which spectroscopic techniques are essential for confirming the substitution pattern of the pyran ring?
Key techniques include:
- 1H/13C NMR : To identify proton environments (e.g., amino, cyano, and methoxyphenyl groups) and carbon hybridization states.
- X-ray crystallography : For resolving stereochemical ambiguities, particularly the spatial arrangement of the cyclohepta[b]pyridine-sulfanylmethyl substituent .
- IR spectroscopy : To confirm functional groups like C≡N (sharp absorption ~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of the sulfanylmethyl group?
Regioselectivity is influenced by the electronic nature of the cyclohepta[b]pyridine moiety. Using thiourea catalysts or Lewis acids (e.g., ZnCl₂) can direct sulfanylation to the 2-position of the pyran ring. Computational studies (DFT) suggest that electron-withdrawing cyano groups at position 3 of the cyclohepta[b]pyridine enhance electrophilic substitution at the target site .
Q. What strategies mitigate data contradictions in reported biological activity for structurally similar compounds?
Contradictions often arise from variations in substituent electronic effects. For example:
- 3-Methoxyphenyl vs. 4-chlorophenyl : The methoxy group’s electron-donating nature may reduce binding affinity to kinase targets compared to electron-withdrawing chloro substituents .
- Cyclohepta[b]pyridine conformation : Boat vs. chair conformations (verified via X-ray) alter steric interactions with biological targets .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- QSAR models : Correlate logP values (>3.5) with enhanced membrane permeability but potential CYP450 inhibition.
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize derivatives for in vitro testing. Studies on analogs show that the sulfanylmethyl group forms hydrogen bonds with Lys721 residues .
Q. How does the cyclohepta[b]pyridine moiety influence thermal stability?
Thermogravimetric analysis (TGA) of similar fused-ring systems reveals decomposition temperatures >250°C, attributed to extended π-conjugation. Differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) ~120°C, critical for formulation stability .
Methodological Challenges and Solutions
Q. What precautions are necessary when handling the sulfanylmethyl intermediate?
- Ventilation : Use fume hoods to avoid inhalation (H314 hazard).
- Quenching : Neutralize residual thiols with 10% NaHCO₃ before disposal.
- Storage : Keep under nitrogen at –20°C to prevent oxidation to disulfides .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst recycling : Ionic liquids like [BMIM][PF6] can be reused ≥5 times without significant loss in activity.
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the methyl ester) and improve scalability .
Structural and Functional Analysis
Q. What role does the 3-methoxyphenyl group play in modulating solubility?
The methoxy group increases hydrophilicity (logP reduction by ~0.5 units) but may reduce crystallinity. Co-solvents like DMSO:water (7:3 v/v) are recommended for in vitro assays to maintain solubility >1 mM .
Q. Can the cyano group at position 5 participate in click chemistry modifications?
Yes, the cyano group can undergo Huisgen cycloaddition with azides to introduce triazole rings. However, steric hindrance from the adjacent amino group requires Cu(I) catalysts and elevated temperatures (60°C, 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
